molecular formula C12H18ClNO B5673751 2-(3-chlorophenoxy)-N,N-diethylethanamine

2-(3-chlorophenoxy)-N,N-diethylethanamine

Cat. No. B5673751
M. Wt: 227.73 g/mol
InChI Key: IMTRAVTUVOTXEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorophenoxy derivatives often involves reactions such as the phase transfer catalysis from chlorophenols, demonstrating a versatile approach to creating these compounds with yields above 80%​​. Specific methods include the reaction of diethanolamine with brominated precursors to yield morpholine derivatives, showcasing the adaptability of synthesis routes for chlorophenoxy compounds​​.

Molecular Structure Analysis

The molecular structure of 2-(3-chlorophenoxy)-N,N-diethylethanamine derivatives has been detailed through various studies, including X-ray diffraction analysis. These analyses reveal intricate details about the molecular conformation, bond lengths, and angles, providing insights into the 3D arrangement of atoms within the compound​​​​.

Chemical Reactions and Properties

Chemical reactions involving 2-(3-chlorophenoxy)-N,N-diethylethanamine derivatives are diverse, including phase transfer catalysis and reactions with elemental selenium, leading to unique compounds such as hexaselenacyclooctane. These reactions highlight the compound's reactivity and potential for forming a wide array of derivatives with different chemical functionalities​​.

Physical Properties Analysis

The physical properties of chlorophenoxy derivatives, such as melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments. These properties are determined by the compound's molecular structure and significantly influence its application and handling​​.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's interactions and stability. Studies on the synthesis and reactivity of chlorophenoxy derivatives reveal the influence of the chlorophenoxy group on the overall chemical behavior of these compounds​​​​.

properties

IUPAC Name

2-(3-chlorophenoxy)-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-3-14(4-2)8-9-15-12-7-5-6-11(13)10-12/h5-7,10H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTRAVTUVOTXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenoxy)-N,N-diethylethanamine

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